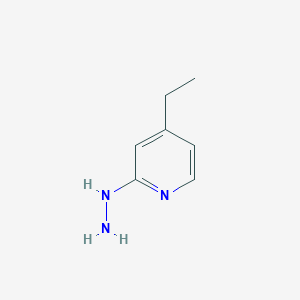
(4-ethylpyridin-2-yl)hydrazine
Übersicht
Beschreibung
(4-ethylpyridin-2-yl)hydrazine is a chemical compound belonging to the class of hydrazinopyridines These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to a pyridine ring The ethyl group at the 4-position further modifies its chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (4-ethylpyridin-2-yl)hydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For instance, the reaction of 4-ethyl-2-chloropyridine with hydrazine hydrate in a solvent such as ethanol or dioxane at elevated temperatures (ranging from 0-150°C) yields 4-ethyl-2-hydrazinopyridine .
Industrial Production Methods: Industrial production methods for 4-ethyl-2-hydrazinopyridine typically involve large-scale synthesis using similar nucleophilic substitution reactions. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity. Additionally, continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (4-ethylpyridin-2-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridylhydrazones or triazolopyridines.
Reduction: Reduction reactions can modify the hydrazine group to form amines or other derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Reactions with halopyridines in solvents like ethanol or dioxane at elevated temperatures are typical.
Major Products:
Oxidation: 1,2,4-triazolo[4,3-a]pyridines.
Reduction: Corresponding amines or hydrazones.
Substitution: Various substituted pyridines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(4-ethylpyridin-2-yl)hydrazine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-ethyl-2-hydrazinopyridine and its derivatives often involves interaction with specific molecular targets. For instance, triazolopyridines derived from this compound can inhibit enzymes like human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and P38α mitogen-activated protein kinase (MAPK), which are involved in inflammatory pathways . The hydrazine group allows for the formation of reactive intermediates that can interact with various biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinopyridine: Lacks the ethyl group at the 4-position, leading to different chemical properties and reactivity.
4-Methyl-2-hydrazinopyridine: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
2,4-Dihydrazinopyridine:
Uniqueness: (4-ethylpyridin-2-yl)hydrazine is unique due to the presence of the ethyl group, which influences its reactivity and the types of derivatives that can be synthesized. This structural feature allows for the formation of specific bioactive compounds that may not be accessible through other hydrazinopyridines.
Eigenschaften
Molekularformel |
C7H11N3 |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
(4-ethylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-2-6-3-4-9-7(5-6)10-8/h3-5H,2,8H2,1H3,(H,9,10) |
InChI-Schlüssel |
FDOWNLFBKGMCFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NC=C1)NN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Benzyl-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8723181.png)


![2-[2-(4-Methyl-1H-imidazol-1-yl)ethyl]aniline](/img/structure/B8723197.png)
![2,6-Diaza-bicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B8723208.png)








![2'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8723284.png)
